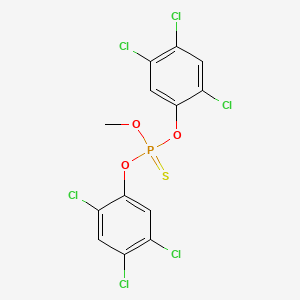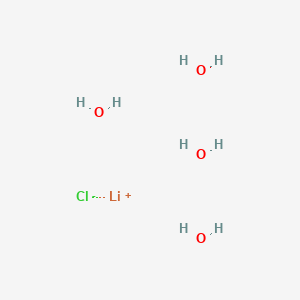
Lithium;chloride;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium chloride tetrahydrate is a chemical compound with the formula LiCl·4H₂O. It is a white crystalline solid that is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium chloride tetrahydrate can be synthesized by reacting lithium carbonate with hydrochloric acid. The reaction produces lithium chloride, which can then be crystallized from an aqueous solution to form the tetrahydrate:
Li2CO3+2HCl→2LiCl+H2O+CO2
Industrial Production Methods
In industrial settings, lithium chloride is often produced by treating lithium carbonate with hydrochloric acid. The resulting lithium chloride solution is then evaporated to obtain the anhydrous form, which can be further hydrated to produce lithium chloride tetrahydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium chloride does not readily undergo oxidation or reduction reactions due to its ionic nature.
Substitution: It can participate in substitution reactions, particularly with other halides or bases.
Common Reagents and Conditions
- Lithium chloride reacts with sulfuric acid to form lithium sulfate and hydrogen chloride:
Reaction with Sulfuric Acid: 2LiCl+H2SO4→2HCl+Li2SO4
It reacts with sodium hydroxide to form lithium hydroxide and sodium chloride:Reaction with Sodium Hydroxide: LiCl+NaOH→LiOH+NaCl
Major Products Formed
The major products formed from these reactions include lithium sulfate, hydrogen chloride, lithium hydroxide, and sodium chloride .
Applications De Recherche Scientifique
Lithium chloride tetrahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of lithium chloride involves several molecular targets and pathways:
Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium chloride inhibits GSK-3, which plays a role in various cellular processes, including cell differentiation and apoptosis.
Phosphatidylinositol Signaling Pathway: It inhibits inositol monophosphatase within this pathway, affecting the levels of inositol triphosphate and diacylglycerol.
Neurotransmitter Regulation: Lithium chloride helps regulate neurotransmitter levels, particularly glutamate, to maintain a stable and healthy balance between neurons.
Comparaison Avec Des Composés Similaires
Lithium chloride tetrahydrate can be compared with other lithium halides, such as:
Lithium Fluoride (LiF): Unlike lithium chloride, lithium fluoride is less soluble in water and has different applications, primarily in the production of ceramics and glass.
Lithium Bromide (LiBr): Lithium bromide is more hygroscopic than lithium chloride and is used in air conditioning systems and as a desiccant.
Lithium Iodide (LiI): Lithium iodide is used in organic synthesis and as a solid electrolyte in lithium batteries.
Lithium chloride tetrahydrate is unique due to its high solubility in water and its ability to form crystalline hydrates, which are not common among other alkali metal chlorides .
Propriétés
Numéro CAS |
56088-71-2 |
|---|---|
Formule moléculaire |
ClH8LiO4 |
Poids moléculaire |
114.5 g/mol |
Nom IUPAC |
lithium;chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
Clé InChI |
VFRHRHSJPIYWSE-UHFFFAOYSA-M |
SMILES canonique |
[Li+].O.O.O.O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


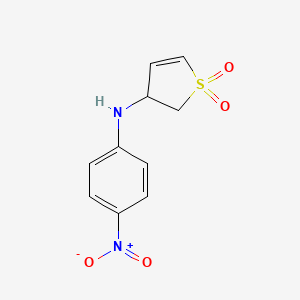

![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
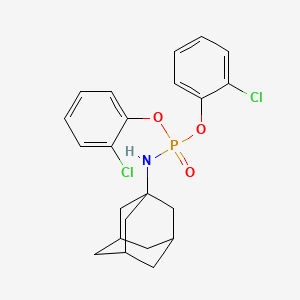
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
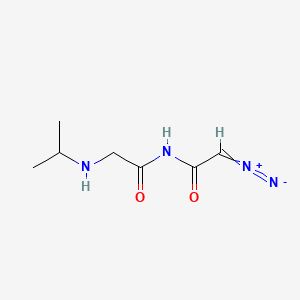

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
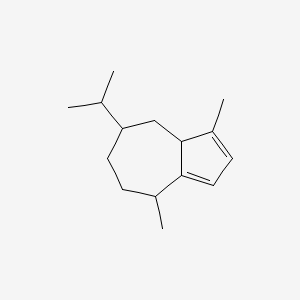

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
